molecular formula C10H22N2O2 B1528428 tert-butyl N-(1-aminopentan-2-yl)carbamate CAS No. 1342578-12-4

tert-butyl N-(1-aminopentan-2-yl)carbamate

Cat. No.: B1528428
CAS No.: 1342578-12-4
M. Wt: 202.29 g/mol
InChI Key: LKZBYZJNGSHFDB-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-aminopentan-2-yl)carbamate” is a chemical compound with the molecular formula C10H22N2O2 . It is also known by its IUPAC name "tert-butyl 1-(aminomethyl)butylcarbamate" .


Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a pentane chain with an amine group . The molecular weight of the compound is 202.3 .


Chemical Reactions Analysis

As a carbamate, “this compound” can participate in various chemical reactions. Carbamates are known to undergo reactions such as amination, carboxylation, and rearrangement .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 202.3 . The InChI code for the compound is "1S/C10H22N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)" .

Scientific Research Applications

Physicochemical Modulation

The tert-butyl group is frequently used in medicinal chemistry to modify the properties of bioactive compounds, often leading to increased lipophilicity and decreased metabolic stability. A study by Westphal et al. (2015) discusses alternative substituents to the tert-butyl group in the drug discovery process, highlighting the importance of physicochemical properties in the development of pharmaceuticals (Westphal et al., 2015).

Crystal Structures and Hydrogen Bonding

Research by Baillargeon et al. (2017) on tert-butyl carbamate derivatives showcases the role of hydrogen and halogen bonds in the crystal structures of chlorodiacetylene and iododiacetylene derivatives. This work provides insights into the structural aspects of tert-butyl carbamate compounds and their interactions at the molecular level (Baillargeon et al., 2017).

Metalation and Alkylation

Sieburth et al. (1996) explored the metalation and alkylation reactions of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes. Their study contributes to the understanding of how these compounds undergo chemical reactions, offering a pathway to synthesize α-functionalized α-amino silanes (Sieburth et al., 1996).

Enantioselective Synthesis

The synthesis of tert-butyl carbamate compounds is crucial for the enantioselective synthesis of various organic molecules. Ober et al. (2004) describe the use of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate in the synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, demonstrating the utility of tert-butyl carbamate in synthesizing complex molecules with high stereochemical control (Ober et al., 2004).

Curtius Rearrangement

Lebel and Leogane (2005) reported on a mild and efficient one-pot process for producing Boc-protected amines via Curtius rearrangement. This method allows for the formation of tert-butyl carbamate in high yields under low-temperature conditions, showcasing the versatility of tert-butyl carbamate derivatives in organic synthesis (Lebel & Leogane, 2005).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-(1-aminopentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZBYZJNGSHFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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